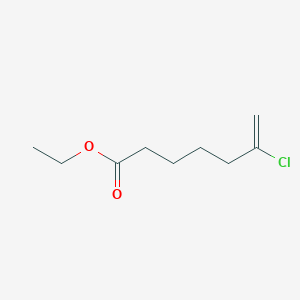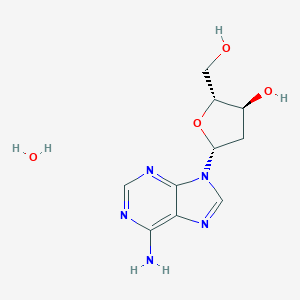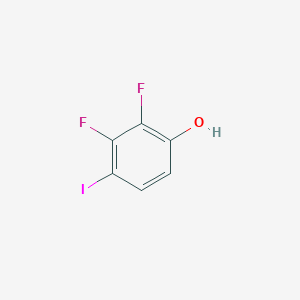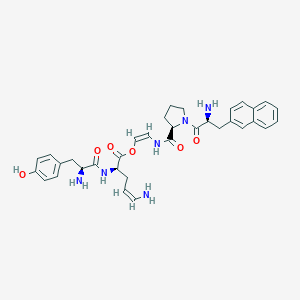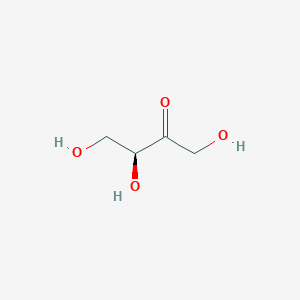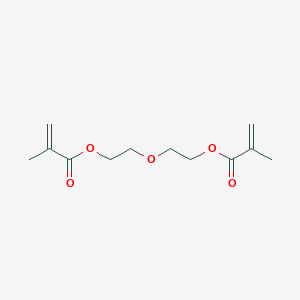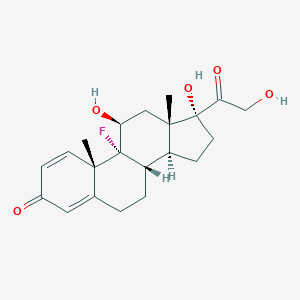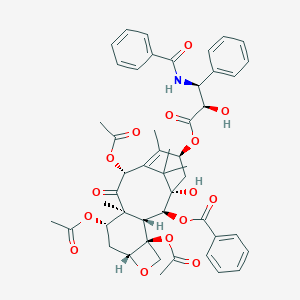
去(甲氧羰基)芬苯达唑
描述
Des(methoxycarbonyl) Febantel, also known as Febantel Impurities, is a potent anthelmintic agent widely used in veterinary medicine to treat parasitic infections in animals . It is a prodrug of Febantel, which is rapidly converted to the active metabolite febantel sulfone after oral administration . The active metabolite selectively targets and destroys the nerve cells of parasitic worms, resulting in their paralysis and eventual elimination from the host animal’s body .
Synthesis Analysis
The synthesis of Des(methoxycarbonyl) Febantel involves several steps. The metabolic pathway of Febantel shows that it gets converted directly to either fenbendazole or oxfendazole, which is achieved via Febantel sulfoxide as an intermediate .
Molecular Structure Analysis
Des(methoxycarbonyl) Febantel belongs to the benzimidazole-isoquinoline class of compounds . The molecular formula of the drug is C18H20N4O4S, and its molecular weight is 388.44 g/mol .
Chemical Reactions Analysis
Febantel is susceptible to degradation under various stress conditions except thermal and oxidative stress . Five major unknown degradation products were identified and characterized by LC-MS/MS .
Physical And Chemical Properties Analysis
Des(methoxycarbonyl) Febantel has a melting point of 174-177°C and a density of 1.31±0.1 g/cm3 . It is slightly soluble in water and ethanol but soluble in organic solvents like chloroform and methylene chloride .
科学研究应用
Veterinary Medicine
“Des(methoxycarbonyl) Febantel” is a potent anthelmintic agent widely used in veterinary medicine to treat parasitic infections in animals . It is primarily indicated for the treatment of gastrointestinal nematodes, including roundworms, hookworms, and whipworms, in dogs and cats .
Prodrug of Febantel
It is a prodrug of Febantel, which is rapidly converted to the active metabolite febantel sulfone after oral administration . The active metabolite selectively targets and destroys the nerve cells of parasitic worms, resulting in their paralysis and eventual elimination from the host animal’s body .
Treatment against Tapeworms and Lungworms
Apart from treating gastrointestinal nematodes, “Des(methoxycarbonyl) Febantel” is also effective against tapeworms and lungworms .
Various Formulations
The drug is available in various formulations, including tablets, suspensions, and spot-on solutions, for easy administration to animals .
Chemical Properties
Chemically, “Des(methoxycarbonyl) Febantel” belongs to the benzimidazole-isoquinoline class of compounds . The molecular formula of the drug is C20H16N4O4S, and its molecular weight is 416.43 g/mol . The drug is slightly soluble in water and ethanol but soluble in organic solvents like chloroform and methylene chloride .
作用机制
Target of Action
Des(methoxycarbonyl) Febantel is an anthelmintic agent . It primarily targets fumarate reductase , a key enzyme in the metabolic pathways of many parasites . This enzyme plays a crucial role in the energy production of these organisms, making it an effective target for anthelmintic drugs .
Mode of Action
Des(methoxycarbonyl) Febantel acts by inhibiting the activity of fumarate reductase . This inhibition disrupts the energy production of the parasites, leading to their immobilization and eventual death . The compound’s action is specific to the parasites, making it a safe and effective treatment for parasitic infections .
Biochemical Pathways
The primary biochemical pathway affected by Des(methoxycarbonyl) Febantel is the energy production pathway of the parasites . By inhibiting fumarate reductase, the compound disrupts the conversion of fumarate to succinate, a critical step in the parasites’ energy production . This disruption leads to energy depletion in the parasites, resulting in their immobilization and death .
Pharmacokinetics
It is known that the compound is a prodrug of febantel . After oral administration, it is rapidly converted to the active metabolite febantel sulfone .
Result of Action
The primary result of Des(methoxycarbonyl) Febantel’s action is the effective treatment of parasitic infections . By disrupting the energy production of the parasites, the compound leads to their immobilization and death . This results in the clearance of the parasites from the host organism, alleviating the symptoms of the infection .
Action Environment
The action of Des(methoxycarbonyl) Febantel can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
未来方向
属性
IUPAC Name |
methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-25-11-16(23)20-15-10-13(27-12-6-4-3-5-7-12)8-9-14(15)21-17(19)22-18(24)26-2/h3-10H,11H2,1-2H3,(H,20,23)(H3,19,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUWUQNLCHLEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(N)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524196 | |
| Record name | Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Des(methoxycarbonyl) Febantel | |
CAS RN |
92088-58-9 | |
| Record name | Methyl ((2-((methoxyacetyl)amino)-4-(phenylthio)phenyl)carbamimidoyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092088589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL ((2-((METHOXYACETYL)AMINO)-4-(PHENYLTHIO)PHENYL)CARBAMIMIDOYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTX7AE9FC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




